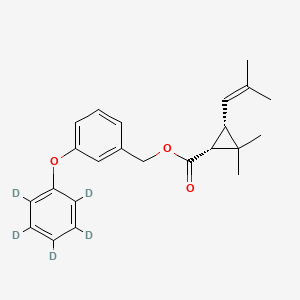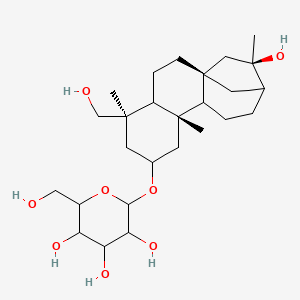
beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is notable for its intricate structure, which includes multiple hydroxyl groups and a kaurane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Glycosylation: The attachment of the sugar moiety (beta-D-Allopyranoside) to the kaurane skeleton.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the kaurane skeleton.
Purification: Techniques such as chromatography are used to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze specific reactions, or chemical synthesis in large reactors under controlled conditions. The choice of method depends on factors like cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Various functional groups on the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl is used as a model compound to study glycosidic bonds and their reactivity.
Biology
In biological research, this compound is studied for its potential role in cellular processes and its interactions with enzymes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In industrial applications, this compound is used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
beta-D-Glucopyranoside: Another glycoside with a similar sugar moiety but different aglycone.
beta-D-Mannopyranoside: Similar structure but with mannose instead of allose.
beta-D-Fructofuranoside: Contains a fructose moiety instead of allose.
Uniqueness
What sets beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl apart is its specific combination of the kaurane skeleton and the beta-D-Allopyranoside moiety, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C26H44O8 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
2-[[(1S,5R,9S,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14?,15?,16?,17?,18?,19?,20?,21?,22?,23-,24+,25+,26-/m0/s1 |
Clave InChI |
QCOICVPTIKZOPU-JIFJEXLASA-N |
SMILES isomérico |
C[C@]1(CC(C[C@@]2(C1CC[C@]34C2CCC(C3)[C@](C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
SMILES canónico |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


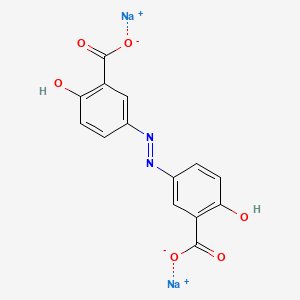
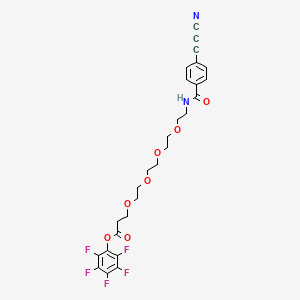
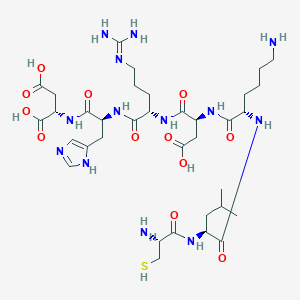
![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)
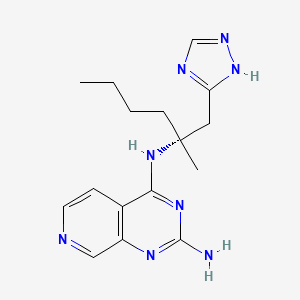
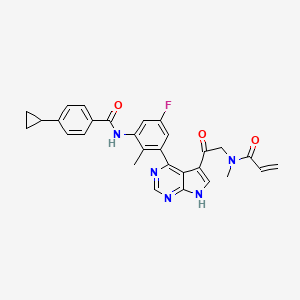

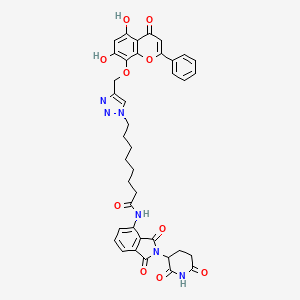
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)
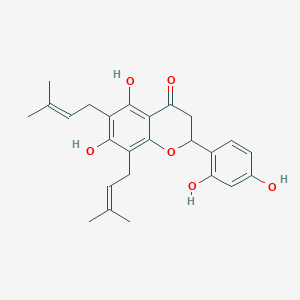

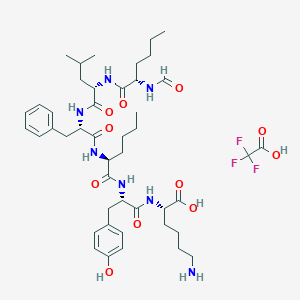
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
